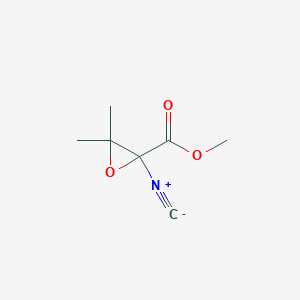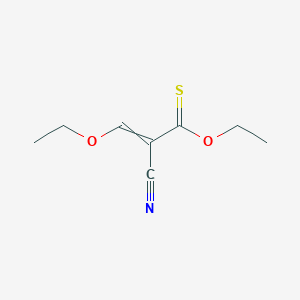silane CAS No. 93135-93-4](/img/structure/B14359953.png)
[(5-Butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxysilane is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with butyl and dimethyl groups, and an oxy-trimethylsilane functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxysilane typically involves the reaction of a cyclohexadiene derivative with a silane reagent under specific conditions. One common method includes:
Starting Materials: 5-Butyl-3,3-dimethylcyclohexa-1,5-diene and trimethylsilyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the silane ether bond.
Procedure: The cyclohexadiene derivative is reacted with trimethylsilyl chloride in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the silane group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group in place of the silane.
Wissenschaftliche Forschungsanwendungen
(5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving silane derivatives.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane involves its interaction with various molecular targets and pathways. The silane group can participate in reactions that modify the compound’s structure, leading to different biological or chemical activities. The cyclohexadiene ring provides a stable framework that can undergo various transformations, making it a versatile compound in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexadiene Derivatives: Compounds like 1,3-cyclohexadiene and 1,4-cyclohexadiene share similar ring structures but lack the silane group.
Silane Ethers: Compounds such as trimethylsilyl ethers have similar silane functional groups but different organic backbones.
Uniqueness
(5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane is unique due to the combination of a cyclohexadiene ring with a silane ether group
This detailed article provides a comprehensive overview of (5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
93135-93-4 |
|---|---|
Molekularformel |
C15H28OSi |
Molekulargewicht |
252.47 g/mol |
IUPAC-Name |
(5-butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C15H28OSi/c1-7-8-9-13-10-14(16-17(4,5)6)12-15(2,3)11-13/h10,12H,7-9,11H2,1-6H3 |
InChI-Schlüssel |
QBIMJLPJMJUWGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=CC(C1)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)
![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)
![1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene](/img/structure/B14359892.png)
![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)


![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)

![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)


